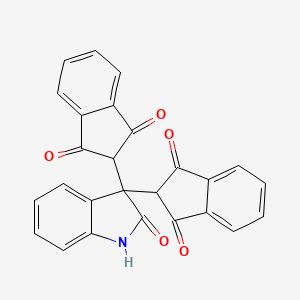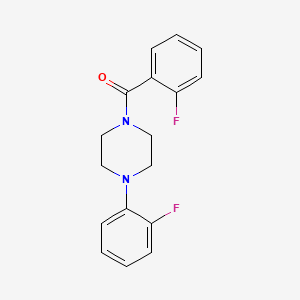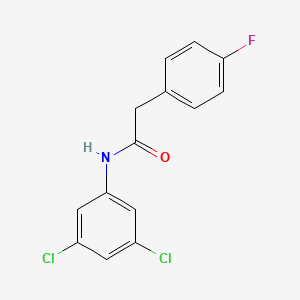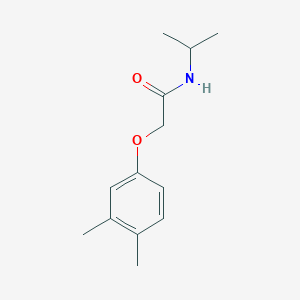![molecular formula C17H15ClFNO B3461875 3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B3461875.png)
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide
説明
3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CFA, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of CFA is not fully understood, but it is believed to act on the cannabinoid receptor type 2 (CB2). CB2 is primarily found in the immune system and is involved in the regulation of inflammation and pain. CFA has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFA has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-tumor properties in cancer cell lines. In addition, CFA has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
実験室実験の利点と制限
CFA has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which allows for accurate measurements and analysis. However, CFA also has some limitations in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity are not yet known.
将来の方向性
There are several future directions for research on CFA. One area of research is the development of CFA analogs with improved potency and selectivity for CB2 receptors. Another area of research is the investigation of CFA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of CFA in humans.
科学的研究の応用
CFA has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, CFA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-4-2-1-3-14(16)7-10-17(21)20-12-11-13-5-8-15(19)9-6-13/h1-10H,11-12H2,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHFLKJXPFYRK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)


![N-[3-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3461821.png)
![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)






![N-{[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonothioyl}benzamide](/img/structure/B3461862.png)
